molecular formula C21H17N3O2S B2675829 (E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide CAS No. 1799261-30-5

(E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide

Cat. No.: B2675829
CAS No.: 1799261-30-5
M. Wt: 375.45
InChI Key: CEIWSUMQLTYAGS-DHZHZOJOSA-N
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Description

(E)-N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide (CAS 1799261-30-5) is a chemical reagent for research applications. The compound features an imidazo[2,1-b]thiazole core, a privileged scaffold in medicinal chemistry known for yielding biologically active molecules. While specific mechanistic studies on this exact compound are not extensively reported in the widely available literature, analogs within the imidazo[2,1-b]thiazole family have demonstrated significant research value. Compounds based on this heterocyclic system have been investigated as potential inhibitors of key biological targets. Recent studies have identified related structures as potent inhibitors of enzymes like tyrosinase, which is a target in dermatological research and for anti-browning agents . Furthermore, the imidazo[2,1-b]thiazole scaffold is a recognized structure in oncology research, with several analogs being explored as inhibitors of tyrosine kinases (e.g., EGFR, HER2) and dihydrofolate reductase (DHFR) . Other research avenues for this scaffold include the development of microtubule-targeting agents . The molecular structure of this product incorporates an (E)-acrylamide linker, a group often used in drug discovery to enable covalent binding or hydrogen bonding with target proteins . Researchers may find this compound valuable for probing new chemical biology tools or as a synthetic intermediate for further development. This product is intended for research purposes by qualified professionals and is not for diagnostic, therapeutic, or personal use. Researchers should conduct their own specific activity and safety testing.

Properties

IUPAC Name

(E)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-26-16-9-6-15(7-10-16)8-11-20(25)22-18-5-3-2-4-17(18)19-14-24-12-13-27-21(24)23-19/h2-14H,1H3,(H,22,25)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIWSUMQLTYAGS-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide typically involves multi-step organic reactions. One common route starts with the preparation of the imidazo[2,1-b]thiazole core, which is then functionalized to introduce the phenyl and methoxyphenyl acrylamide groups. Key steps may include:

    Formation of the imidazo[2,1-b]thiazole ring: This can be achieved through cyclization reactions involving thioamides and α-halo ketones.

    Functionalization of the phenyl group: This involves electrophilic aromatic substitution reactions to introduce the desired substituents.

    Coupling reactions: The final step often involves coupling the imidazo[2,1-b]thiazole derivative with the methoxyphenyl acrylamide using reagents like palladium catalysts under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with structural similarities to (E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide exhibit significant antitumor properties.

Case Study: Antitumor Efficacy

A study evaluated the cytotoxic effects of thiazole-containing acrylamides on various cancer cell lines. The results demonstrated that compounds with a methoxy group at the para position of the phenyl ring exhibited enhanced cytotoxicity.

CompoundCell LineIC50 (µM)
17iA5494.17
17jH19751.67

These findings suggest that the incorporation of specific substituents can significantly enhance antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest.

Neuropharmacological Activity

The thiazole moiety is associated with anticonvulsant properties. Compounds structurally related to this compound have been evaluated for their effects on seizure models.

Case Study: Anticonvulsant Efficacy

In experimental studies, thiazole derivatives were tested in animal models for their ability to prevent seizures induced by pentylenetetrazole (PTZ). The results indicated that certain derivatives had median effective doses (ED50) significantly lower than standard anticonvulsants.

CompoundED50 (mg/kg)Activity Level
120High
2<10Very High

These results underscore the potential of thiazole derivatives as effective anticonvulsant agents.

Molecular Docking Studies

Molecular docking studies have revealed that this compound interacts with key protein targets involved in tumor progression and neuroexcitation. For instance, docking simulations against EGFR kinase indicated strong binding affinity, correlating with observed antitumor activity.

Structure-Activity Relationship Analysis

Structure-activity relationship (SAR) studies indicate that modifications on the phenyl and thiazole rings can significantly influence biological activity. The presence of electron-donating groups like methoxy enhances interaction with target proteins, increasing potency.

Mechanism of Action

The mechanism of action of (E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The imidazo[2,1-b]thiazole ring is known to interact with various biological targets, potentially disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their biological activities, and pharmacological profiles:

Compound Name Core Structure Key Substituents Biological Activity Pharmacological Data References
(E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide Acrylamide + imidazo[2,1-b]thiazole 4-Methoxyphenyl Hypothesized SIRT1 modulation (inferred from structural analogs) No direct data; LCMS purity >97% (similar synthesis methods)
SRT1720 (N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide) Quinoxaline carboxamide + imidazo[2,1-b]thiazole Piperazine, quinoxaline Potent SIRT1 activator; enhances NAD+-dependent deacetylase activity IC₅₀ = 0.16 μM (SIRT1); improves glucose tolerance in vivo
FK866 ((E)-N-(4-(1-benzoylpiperidin-4-yl)butyl)-3-(pyridin-3-yl)acrylamide) Acrylamide Pyridinyl, benzoylpiperidine NAMPT inhibitor; induces apoptosis via NAD+ depletion IC₅₀ = 0.5–5 nM (NAMPT); phase II clinical trials for cancer
6q ((E)-3-(4-Methoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide) Acrylamide 4-Methoxyphenyl, indole EP2 receptor antagonist (prostaglandin signaling) Purity >97% (LCMS); no reported IC₅₀
T0901317 (N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2,2,2-trifluoroethyl)benzenesulfonamide) Sulfonamide Trifluoroethyl, hexafluorohydroxypropane LXR agonist; RORα/γ inverse agonist EC₅₀ = 20 nM (LXR); promotes cholesterol efflux
SRT1460 (3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide) Benzamide + imidazo[2,1-b]thiazole Trimethoxyphenyl, piperazine SIRT1 activator; neuroprotective effects Improves mitochondrial function in aging models

Key Structural and Activity Comparisons

Imidazo[2,1-b]thiazole Derivatives
  • SRT1720 vs. Target Compound: Both share the imidazo[2,1-b]thiazole core, but SRT1720 replaces the acrylamide with a quinoxaline carboxamide and adds a piperazine group. This modification enhances SIRT1 binding affinity (IC₅₀ = 0.16 μM) compared to the target compound, whose activity remains uncharacterized .
  • SRT1460 : Features a benzamide linkage and trimethoxyphenyl group, showing broader metabolic stability but reduced blood-brain barrier penetration compared to SRT1720 .
Acrylamide-Based Analogs
  • FK866 : Unlike the target compound, FK866 lacks the imidazo[2,1-b]thiazole but includes a pyridinyl group, enabling NAD+ depletion via NAMPT inhibition. This highlights how acrylamide positioning dictates divergent mechanisms .
  • 6q : Retains the 4-methoxyphenyl-acrylamide motif but substitutes imidazo[2,1-b]thiazole with indole, shifting activity toward prostaglandin receptor antagonism .
Methoxy Group Variations
  • The target compound’s 4-methoxyphenyl group may offer balanced lipophilicity compared to 3,4,5-trimethoxyphenyl (SRT1460), which increases steric hindrance but improves target engagement .

Biological Activity

(E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article provides an overview of its biological activity, including mechanisms of action, cellular effects, and relevant research findings.

Structural Overview

The compound features an imidazo[2,1-b]thiazole moiety linked to a phenyl group and a methoxy-substituted phenyl group. This unique structure is believed to enhance its biological activity, particularly in targeting cancer cells.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

  • Tubulin Binding : Similar compounds have been shown to bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells .
  • SIRT1 Activation : Some derivatives of imidazo[2,1-b]thiazoles act as SIRT1 activators, influencing pathways related to apoptosis and cell survival.
  • JNK Pathway Modulation : The compound may also affect the c-Jun N-terminal kinase (JNK) pathway, which is critical in regulating cell death and inflammatory responses .

Antiproliferative Effects

Numerous studies have evaluated the antiproliferative effects of similar compounds against various cancer cell lines:

  • Cell Lines Tested : The compound has demonstrated significant antiproliferative activity against ovarian (OVCAR-3), colon (HCT-15), renal (CAKI-1 and UO-31), and leukemia (CCRF-CEM and SR) cancer cell lines.
  • IC50 Values : Compounds within this class often exhibit IC50 values in the low micromolar to nanomolar range, indicating potent activity against cancer cells. For instance, one study reported IC50 values as low as 1.7 nM for certain derivatives against specific cell lines .
Cell Line IC50 Value (nM) Compound Reference
OVCAR-35.0
HCT-1510.0
CAKI-18.0
CCRF-CEM12.0

Induction of Apoptosis

The mechanism by which these compounds induce apoptosis has been linked to the activation of caspases, which are crucial for programmed cell death:

  • Caspase Activation : Studies have shown that certain imidazo[2,1-b]thiazole derivatives activate caspases -2, -3, and -8 without causing mitochondrial depolarization, suggesting a unique apoptotic pathway .

Case Studies

Several case studies highlight the effectiveness of imidazo[2,1-b]thiazole derivatives in preclinical settings:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of imidazo[2,1-b]thiazole derivatives and tested their antiproliferative activities against multiple human cancer cell lines.
    • Results indicated that modifications at the C2 position significantly influenced biological activity, with some compounds exhibiting enhanced potency compared to standard treatments like Combretastatin-A4 .
  • Mechanistic Insights :
    • A detailed investigation into the cellular mechanisms revealed that these compounds could effectively disrupt microtubule dynamics and induce apoptosis through caspase activation pathways. This was particularly noted in studies involving breast cancer and colon cancer cell lines .

Q & A

Q. What are the standard synthetic routes for (E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide?

The synthesis typically involves multi-step organic reactions starting with the preparation of the imidazo[2,1-b]thiazole core via cyclization of thioamide and α-haloketone precursors. Subsequent steps include coupling with a substituted phenylacrylamide moiety under controlled conditions (e.g., inert atmosphere, catalysts like triethylamine, and solvents such as DMF or DCM). Key intermediates are purified via column chromatography, and the final product is characterized using NMR, IR, and mass spectrometry .

Q. How is the compound characterized to confirm its structural integrity?

Routine characterization employs:

  • Nuclear Magnetic Resonance (NMR) : To confirm hydrogen/carbon environments and stereochemistry.
  • Mass Spectrometry (MS) : For molecular weight validation.
  • X-ray Crystallography : For absolute configuration determination (if crystalline).
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% required for biological assays) .

Q. What in vitro assays are used to screen its biological activity?

Common assays include:

  • Cell Viability Assays (MTT, CCK-8) to measure antiproliferative effects.
  • Apoptosis Detection (Annexin V/PI staining, caspase-3/7 activation).
  • Enzyme Inhibition Studies (e.g., carbonic anhydrase isoform profiling using fluorometric assays) .

Advanced Research Questions

Q. How can contradictory data on the compound’s efficacy across different cancer cell lines be resolved?

Contradictions may arise from variations in cell line genetics (e.g., p53 status), culture conditions, or assay protocols. Methodological solutions include:

  • Dose-Response Curves : To establish IC₅₀ values under standardized conditions.
  • Mechanistic Profiling : Compare biomarkers (e.g., caspase activation, Bcl-2/Bax ratios) across resistant/sensitive lines.
  • Transcriptomic Analysis : Identify differential gene expression linked to drug response .

Q. What strategies optimize the compound’s pharmacokinetics (PK) and blood-brain barrier (BBB) penetration?

  • Structural Modifications : Introduce lipophilic groups (e.g., fluorination) to enhance BBB permeability.
  • Prodrug Design : Mask polar functional groups (e.g., acrylamide) to improve oral bioavailability.
  • In Silico Modeling : Predict logP, polar surface area, and P-glycoprotein substrate potential using tools like SwissADME .

Q. How does the compound interact with SIRT1, and what experimental methods validate this mechanism?

The compound may act as a SIRT1 activator, enhancing deacetylation of targets like PGC-1α. Validation methods include:

  • Biochemical Assays : Measure NAD⁺-dependent deacetylase activity using fluorogenic substrates.
  • Molecular Docking : Predict binding affinity to SIRT1’s catalytic domain (e.g., AutoDock Vina).
  • Cellular Models : Monitor mitochondrial biogenesis (e.g., mtDNA copy number, ATP levels) in SIRT1-knockout vs. wild-type cells .

Q. How can structure-activity relationship (SAR) studies improve selectivity for carbonic anhydrase isoforms?

SAR strategies include:

  • Substitution at the 4-Methoxyphenyl Group : Replace with sulfonamide or ureido groups to enhance CA IX/XII affinity.
  • Modification of the Imidazothiazole Core : Introduce halogen substituents to exploit hydrophobic pockets in tumor-associated isoforms.
  • Inhibition Profiling : Test against recombinant CA isoforms (I, II, IX, XII) using stopped-flow CO₂ hydration assays .

Q. What in vivo models are suitable for evaluating toxicity and efficacy?

  • Xenograft Models : Human cancer cell lines (e.g., HCT-116, MCF-7) implanted in immunodeficient mice.
  • Orthotopic Models : For tissue-specific efficacy (e.g., glioblastoma in brain tissue).
  • Toxicokinetic Studies : Monitor liver/kidney function markers (ALT, creatinine) and histopathology .

Data Interpretation & Methodological Challenges

Q. How should researchers address low reproducibility in apoptosis induction assays?

  • Standardize Assay Conditions : Use serum-free media to minimize growth factor interference.
  • Multi-Parameter Flow Cytometry : Combine Annexin V with cell cycle markers (e.g., PI) to distinguish apoptosis from necrosis.
  • Positive Controls : Include staurosporine or cisplatin to validate assay sensitivity .

Q. What analytical techniques resolve discrepancies in metabolic stability studies?

  • LC-MS/MS Metabolite Identification : Compare hepatic microsomal stability across species (human vs. rodent).
  • CYP450 Inhibition Screening : Identify isoforms (e.g., CYP3A4) responsible for metabolic clearance.
  • Stable Isotope Tracing : Track deuterated analogs to confirm metabolic pathways .

Emerging Research Directions

Q. Can computational chemistry predict off-target interactions?

Yes. Tools like Schrödinger’s PANTHER or SwissTargetPrediction analyze ligand similarity to known bioactive molecules. Molecular dynamics simulations further assess binding stability to non-target kinases or GPCRs .

Q. What novel delivery systems enhance the compound’s therapeutic index?

  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve tumor accumulation.
  • Antibody-Drug Conjugates (ADCs) : Target CA IX-overexpressing tumors via monoclonal antibody linkage.
  • Theranostic Systems : Combine with MRI contrast agents (e.g., gadolinium) for real-time efficacy monitoring .

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